1-Ethyl-4-(4-ethynylphenoxy)benzene
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Overview
Description
1-Ethyl-4-(4-ethynylphenoxy)benzene is an organic compound characterized by the presence of an ethyl group and an ethynylphenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(4-ethynylphenoxy)benzene typically involves the following steps:
Formation of Ethynylphenol: The initial step involves the synthesis of 4-ethynylphenol through the Sonogashira coupling reaction, where phenylacetylene reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Etherification: The next step involves the etherification of 4-ethynylphenol with 1-bromo-4-ethylbenzene under basic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(4-ethynylphenoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Sulfonation: Fuming sulfuric acid.
Halogenation: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nitration: Nitro derivatives.
Sulfonation: Sulfonic acid derivatives.
Halogenation: Halogenated derivatives.
Oxidation: Carbonyl compounds.
Reduction: Ethyl derivatives.
Scientific Research Applications
1-Ethyl-4-(4-ethynylphenoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(4-ethynylphenoxy)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The benzene ring acts as a nucleophile, attacking electrophiles to form substituted products.
Oxidation and Reduction: The ethynyl group undergoes oxidation and reduction reactions, altering the electronic properties of the molecule and influencing its reactivity.
Comparison with Similar Compounds
- 1-Ethyl-4-ethynylbenzene
- 4-Ethynylphenol
- 1-Bromo-4-ethylbenzene
Uniqueness: 1-Ethyl-4-(4-ethynylphenoxy)benzene is unique due to the presence of both an ethyl group and an ethynylphenoxy group on the benzene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
1-ethyl-4-(4-ethynylphenoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-3-13-5-9-15(10-6-13)17-16-11-7-14(4-2)8-12-16/h1,5-12H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZUSASEMLNNKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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